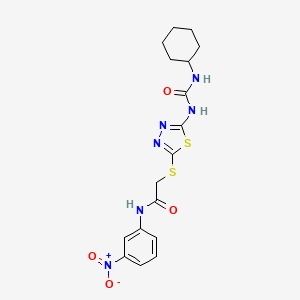

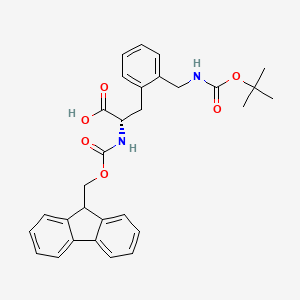

![molecular formula C20H18N2O5S2 B2553087 N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-95-2](/img/structure/B2553087.png)

N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this compound, they do explore various thiophene-2-carboxamide derivatives, which can offer insights into the chemical behavior and possible applications of the compound .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives typically involves multiple steps, starting from basic precursors to more complex structures. For instance, one study describes the synthesis of hydrazone derivatives of thiophene-2-carboxamide by initially reacting methylanthralate with 2-thiophencarbonyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield a key carboxamide precursor. This precursor is further reacted with various aldehydes to obtain Schiff base derivatives . Another study reports the synthesis of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . These methods highlight the versatility of thiophene-2-carboxamide chemistry and provide a foundation for synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry . Additionally, X-ray diffraction is used to determine the precise geometry of the synthesized molecules . The molecular docking studies are also performed to predict the interaction of these compounds with biological targets, which can be crucial for understanding their potential as therapeutic agents .

Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides leads to the formation of chloro(dialkylamino)methylene derivatives . These reactions demonstrate the reactivity of the thiophene-2-carboxamide moiety and its utility in generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, stability, and reactivity. The biological evaluation of these compounds often reveals their potential as inhibitors of enzymes such as cholinesterases, indicating that they may have therapeutic applications . Additionally, some derivatives exhibit antimicrobial activity, which could be explored for the development of new antibiotics .

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors

Compounds with structural features similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide have been synthesized and evaluated as carbonic anhydrase (CA) inhibitors. These inhibitors show potential in treating a variety of conditions, including glaucoma, epilepsy, and altitude sickness, by modulating the activity of the carbonic anhydrase enzyme (Nurgün Büyükkıdan et al., 2013).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share some functional group similarity, revealed their potency as selective class III agents for cardiac electrophysiological activity. These findings indicate the potential for developing new therapeutic agents for arrhythmias (T. K. Morgan et al., 1990).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential application in the development of new antimicrobial agents. These properties are essential for addressing the growing concern of antibiotic resistance (Vasu et al., 2003).

Anticancer Activity

Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, similar in structural complexity to the compound , have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds exhibiting significant cytotoxic activity could lead to the development of new anticancer agents (P. Ravichandiran et al., 2019).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown high activity as antiarrhythmic, serotonin antagonist, and antianxiety agents. These activities suggest the compound's potential in developing treatments for cardiovascular diseases, psychiatric disorders, and anxiety (A. Amr et al., 2010).

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-22(29(24,25)15-5-3-2-4-6-15)16-9-10-28-19(16)20(23)21-12-14-7-8-17-18(11-14)27-13-26-17/h2-11H,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRDZBQDOUFRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

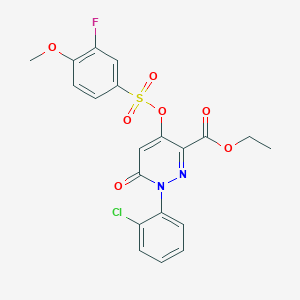

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

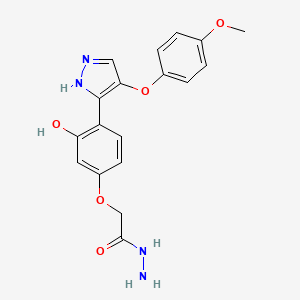

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

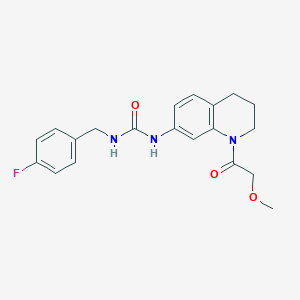

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)